(3-Aminooxetan-3-yl)methanol
CAS No.: 1305208-37-0
Cat. No.: VC0087417
Molecular Formula: C4H9NO2
Molecular Weight: 103.121
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1305208-37-0 |
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Molecular Formula | C4H9NO2 |
Molecular Weight | 103.121 |
IUPAC Name | (3-aminooxetan-3-yl)methanol |
Standard InChI | InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2 |
Standard InChI Key | HBGXGFLFLLDTML-UHFFFAOYSA-N |
SMILES | C1C(CO1)(CO)N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
(3-Aminooxetan-3-yl)methanol is identified by the CAS number 1305208-37-0 . Its IUPAC name is (3-amino-3-oxetanyl)methanol, though it is also referred to as 3-amino-3-hydroxymethyloxetane in some literature . The molecular formula of this compound is C4H9NO2, with a molecular weight of 103.12 g/mol .
Structural Characteristics
The compound contains an oxetane ring, which is a four-membered cyclic ether characterized by high ring strain and unique reactivity patterns. The structure features two key functional groups:
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An amino (-NH2) group at the 3-position of the oxetane ring
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A hydroxymethyl (-CH2OH) group also at the 3-position
The InChI code for (3-Aminooxetan-3-yl)methanol is 1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2, and its InChI key is HBGXGFLFLLDTML-UHFFFAOYSA-N . This structural configuration gives the molecule distinct chemical behavior compared to similar compounds like its nitro-substituted analog.
Physical and Chemical Properties
Chemical Reactivity
The reactivity of (3-Aminooxetan-3-yl)methanol is largely determined by its functional groups:
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The primary amine group (-NH2) is nucleophilic and can participate in various reactions including:
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Nucleophilic substitutions
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Acylation reactions
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Schiff base formation with aldehydes and ketones
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The hydroxyl group (-OH) can undergo:
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Esterification
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Oxidation to aldehyde or carboxylic acid
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Substitution to form ethers
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The oxetane ring provides:
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Ring strain energy that can drive ring-opening reactions
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A structural motif that can enhance bioavailability in drug-like molecules
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This combination of functional groups makes (3-Aminooxetan-3-yl)methanol a versatile building block for synthetic chemistry applications.
Aspect | Classification | Details |
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GHS Pictograms | GHS07 (Harmful) | Warning symbol |
Signal Word | Warning | Indicates moderate hazard |
Hazard Statements | H302, H315, H317, H319, H335 | Harmful if swallowed; Causes skin irritation; May cause allergic skin reaction; Causes serious eye irritation; May cause respiratory irritation |
Storage | P403+P233, P405 | Store in a well-ventilated place; Keep container tightly closed; Store locked up |
Disposal | P501 | Dispose of contents/container to an approved waste disposal plant |
Research Applications and Uses
Laboratory and Scientific Applications
(3-Aminooxetan-3-yl)methanol is primarily identified as a laboratory chemical for scientific research and development purposes . The unique combination of the oxetane ring with amino and hydroxyl functional groups makes it valuable in various research contexts:
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As a building block in medicinal chemistry and drug discovery
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For the synthesis of more complex molecular structures
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In the development of novel materials
Compound | Functional Groups | Key Characteristics | Potential Applications |
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(3-Aminooxetan-3-yl)methanol | Amino, Hydroxymethyl | Basic character; Nucleophilic amino group; H-bonding capability | Medicinal chemistry; Synthetic building block |
(3-Nitrooxetan-3-yl)methanol | Nitro, Hydroxymethyl | Electron-withdrawing nitro group; Different reactivity pattern | Potential prodrug development; Materials science |
3-(Methoxymethyl)oxetan-3-amine | Amino, Methoxymethyl | Protected hydroxyl group; Similar basic character to amino-hydroxymethyl analog | Similar to aminooxetanol but with modified physical properties |
The amino group in (3-Aminooxetan-3-yl)methanol significantly alters its reactivity compared to the nitro-substituted analog, making it more nucleophilic and basic. This difference in electronic character has important implications for its chemical behavior and potential applications.
While detailed synthesis methods are not explicitly described in the search results, a reference in the patent document suggests that (3-Aminooxetan-3-yl)methanol can be prepared from (3-(benzylamino)oxetan-3-yl)methanol through catalytic hydrogenation:
"A mixture of (3-(benzylamino)oxetan-3-yl)methanol (6.50 g, 33.6 mmol) and Pd(OH)2 (20% on carbon, 618 mg) in 65 [...]"
This suggests a debenzylation approach to unmask the primary amine from a protected precursor, a common strategy in the synthesis of primary amines.
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